4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole
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Overview
Description
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, dimethoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole with 2-methoxyphenyl methyl ether under specific conditions. The reaction often requires the use of catalysts and solvents such as dichloromethane or ethanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3,4’-dimethoxybenzophenone
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
- 4-Chloro-3,5-dimethylphenol
Uniqueness
4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-METHYL-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to its combination of a pyrazole ring with chlorinated and methoxylated phenyl groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H21ClN2O4 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C20H21ClN2O4/c1-23-20(13-7-9-15(25-3)17(11-13)27-5)18(21)19(22-23)12-6-8-14(24-2)16(10-12)26-4/h6-11H,1-5H3 |
InChI Key |
GGWNFRVBKQVZEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=C(C=C2)OC)OC)Cl)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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